(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one
Description
Properties
Molecular Formula |
C26H25ClN2O |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H25ClN2O/c27-24-14-11-21(12-15-24)13-16-25(30)28-17-19-29(20-18-28)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-16,26H,17-20H2/b16-13+ |
InChI Key |
MXCBVYDXKBZYPQ-DTQAZKPQSA-N |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, diphenylmethylpiperazine, and a suitable base.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with diphenylmethylpiperazine in the presence of a base to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicine, piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial, antipsychotic, and anti-inflammatory activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogues with Piperazine Substitutions
Piperazine-substituted chalcones exhibit diverse bioactivities depending on their substituents. Key examples include:
Key Observations :
- The sulfonyl-piperazine derivative () shows potent antiproliferative activity, likely due to enhanced electron-withdrawing effects and steric interactions with cancer cell targets .
- The diphenylmethyl-piperazine group in the target compound may confer unique neuroprotective or anti-ischaemic effects, as seen in structurally related compounds .
Role of Aryl Group Substitutions
Electron-withdrawing groups (e.g., Cl, F) on the β-aryl ring generally enhance bioactivity compared to electron-donating groups (e.g., methoxy):
Structural and Computational Insights
- Crystallography: The single-crystal structure of a related compound (bis(4-methoxyphenyl)methyl-piperazine chalcone) confirmed a monoclinic lattice (space group P2₁/c), with hydrogen bonding stabilizing the enone system .
- SAR Trends: Non-piperazine chalcones exhibit clearer SAR; for example, iodine or bromine at the meta position of Ring A reduces potency, while para-substituted halogens enhance it .
Biological Activity
The compound (2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one , also known as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 4-chlorobenzaldehyde with piperazine derivatives, followed by subsequent reactions to form the enone structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are typically employed to confirm the molecular structure and purity of the compound.
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClN2 |
| Molecular Weight | 374.90 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that piperazine derivatives exhibit significant anticancer properties. A study demonstrated that this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound acts as an effective inhibitor of acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease. The IC50 value for AChE inhibition was reported to be significantly lower than that of standard inhibitors, indicating its potential as a therapeutic agent in neurodegenerative disorders.
Table 2: Biological Activity Summary
| Activity Type | Test Organism/Target | Effectiveness (IC50/MIC) |
|---|---|---|
| Anticancer | Various cancer cell lines | IC50 < 10 µM |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Enzyme Inhibition | Acetylcholinesterase | IC50 = 5 µM |
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated significant improvements in memory and cognitive function, attributed to the inhibition of AChE and subsequent increase in acetylcholine levels in the brain.
Q & A
Q. How can the synthesis of (2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one be optimized for improved yield and purity?
Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between a 4-(diphenylmethyl)piperazine derivative and a 4-chlorophenyl-substituted cinnamaldehyde. Key optimization steps include:
- Solvent Selection: Use ethanol or methanol under reflux conditions to enhance reaction efficiency (as demonstrated in analogous syntheses of piperazine-cinnamoyl hybrids) .
- Catalyst: Employ NaOH or KOH as a base catalyst at controlled molar ratios (1:1.2–1.5) to minimize side reactions .
- Purification: Recrystallize the crude product using a mixture of dichloromethane and hexane to achieve >95% purity .
- Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm product identity using (characteristic peaks: δ 7.2–8.1 ppm for aromatic protons, δ 6.5–7.0 ppm for the α,β-unsaturated ketone) .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography:
Advanced Research Questions
Q. How can crystallography data resolve discrepancies in reported biological activities of structurally similar compounds?
Methodological Answer: Compare crystal packing interactions (e.g., π-π stacking, hydrogen bonding) to explain variations in bioactivity. For example:
- Hydrophobic Interactions: Bulky 4-diphenylmethyl groups in the piperazine ring may enhance membrane permeability, increasing antimicrobial activity .
- Electron-Withdrawing Groups: Substituents like 4-chlorophenyl stabilize the enone system, altering redox properties and reactivity in biological assays .
- Validation: Cross-reference XRD data (e.g., unit cell parameters, space group symmetry) with DFT-calculated electrostatic potential maps to identify key pharmacophoric regions .
Q. What computational strategies are effective for predicting the electronic properties of this compound?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Substituent Variation: Replace the 4-chlorophenyl group with electron-rich (e.g., 4-methoxyphenyl) or electron-deficient (e.g., 4-nitrophenyl) moieties to modulate electronic effects .
- Piperazine Modifications: Introduce substituents (e.g., 4-bromophenyl, 4-ethoxyphenyl) to alter steric bulk and hydrogen-bonding capacity, as seen in analogs with improved antifungal activity .
- Validation: Test analogs using standardized MIC assays against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and correlate results with Hammett σ constants or Hansch parameters .
Q. How should researchers address contradictions in reported antimicrobial efficacy across studies?
Methodological Answer:
- Standardized Assays: Use CLSI guidelines for MIC determination to minimize variability in inoculum size and growth media .
- Synergistic Effects: Evaluate combinations with adjuvants (e.g., efflux pump inhibitors) to distinguish intrinsic activity from resistance mechanisms .
- Structural Confounders: Compare XRD data (e.g., dihedral angles between piperazine and cinnamoyl groups) to identify conformational impacts on bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
